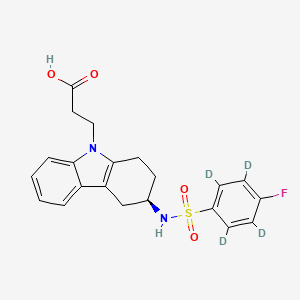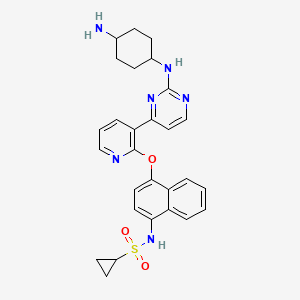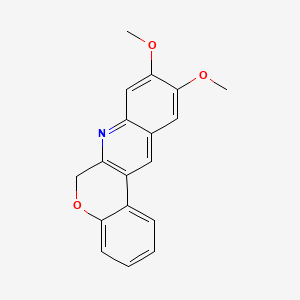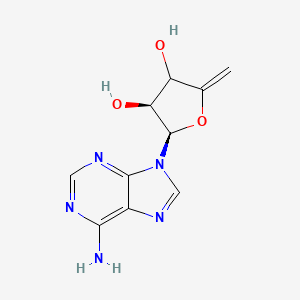
Ramatroban-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramatroban-d4 is a deuterium-labeled derivative of Ramatroban. Ramatroban is a selective antagonist of thromboxane A2 receptors and also inhibits the binding of prostaglandin D2 to CRTH2 receptors . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ramatroban-d4 involves the incorporation of deuterium atoms into the Ramatroban molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Starting Materials: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.
Final Assembly: The intermediate compounds are then assembled to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms and the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ramatroban-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .
Applications De Recherche Scientifique
Ramatroban-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the precise tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Metabolic Profiling: This compound is used to study the metabolic pathways and profiles of Ramatroban in various biological systems.
Drug Development: The compound is used in the development of new drugs targeting thromboxane A2 and CRTH2 receptors.
Biomedical Research: This compound is used in research related to cardiovascular diseases, respiratory diseases, and inflammatory conditions.
Mécanisme D'action
Ramatroban-d4 exerts its effects by selectively antagonizing thromboxane A2 receptors and inhibiting the binding of prostaglandin D2 to CRTH2 receptors. This dual antagonism leads to the inhibition of platelet aggregation, bronchoconstriction, and inflammation . The molecular targets involved include thromboxane A2 receptors and CRTH2 receptors, which are part of the prostanoid receptor family .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thromboxane A2 Receptor Antagonists: Other compounds that selectively antagonize thromboxane A2 receptors, such as seratrodast and picotamide.
CRTH2 Receptor Antagonists: Compounds that inhibit the binding of prostaglandin D2 to CRTH2 receptors, such as fevipiprant and timapiprant.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and biomedical research .
Propriétés
Formule moléculaire |
C21H21FN2O4S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
3-[(3R)-3-[(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid |
InChI |
InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1/i5D,6D,8D,9D |
Clé InChI |
LDXDSHIEDAPSSA-KQHVFNMVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)N[C@@H]2CCC3=C(C2)C4=CC=CC=C4N3CCC(=O)O)[2H] |
SMILES canonique |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)


![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)



![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)




